6-Methylpiperidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpiperidine-3-carbonitrile is a chemical compound with the molecular formula C7H12N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylpiperidine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 6-methylpiperidine with cyanogen bromide under basic conditions. This reaction typically requires a solvent such as acetonitrile and a base like sodium hydroxide to facilitate the formation of the carbonitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. For example, the compound can be synthesized via catalytic hydrogenation of 6-methylpyridine-3-carbonitrile using a palladium catalyst. This method offers higher yields and is more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methylpiperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methylpiperidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methylpiperidine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can undergo hydrolysis to form amides or acids, which can then participate in further biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carbonitrile: Similar structure but lacks the methyl group at the 6-position.
3-Methylpiperidine: Similar structure but lacks the nitrile group.
6-Methylpyridine-3-carbonitrile: Similar structure but with a pyridine ring instead of a piperidine ring.
Uniqueness
6-Methylpiperidine-3-carbonitrile is unique due to the presence of both a nitrile group and a methyl group on the piperidine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and industrial applications.
Properties
IUPAC Name |
6-methylpiperidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6-2-3-7(4-8)5-9-6/h6-7,9H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMBXOVOJRVWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.